

Application Notes and Protocols for Measuring DC50 and IC50 of Siais100 TFA

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Compound of Interest

Compound Name: *Siais100 tfa*

Cat. No.: *B15543543*

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Introduction

Siais100 TFA is a potent, small molecule PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the BCR-ABL fusion protein.[1][2][3][4] The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that is the primary driver of chronic myeloid leukemia (CML).[5] **Siais100 TFA** functions by simultaneously binding to the BCR-ABL protein and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of BCR-ABL. This targeted protein degradation approach offers a promising therapeutic strategy for CML.

These application notes provide detailed protocols for determining two key efficacy parameters of **Siais100 TFA**: the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50). The DC50 value represents the concentration of **Siais100 TFA** required to degrade 50% of the target protein (BCR-ABL), while the IC50 value indicates the concentration needed to inhibit 50% of a biological process, such as cell proliferation.

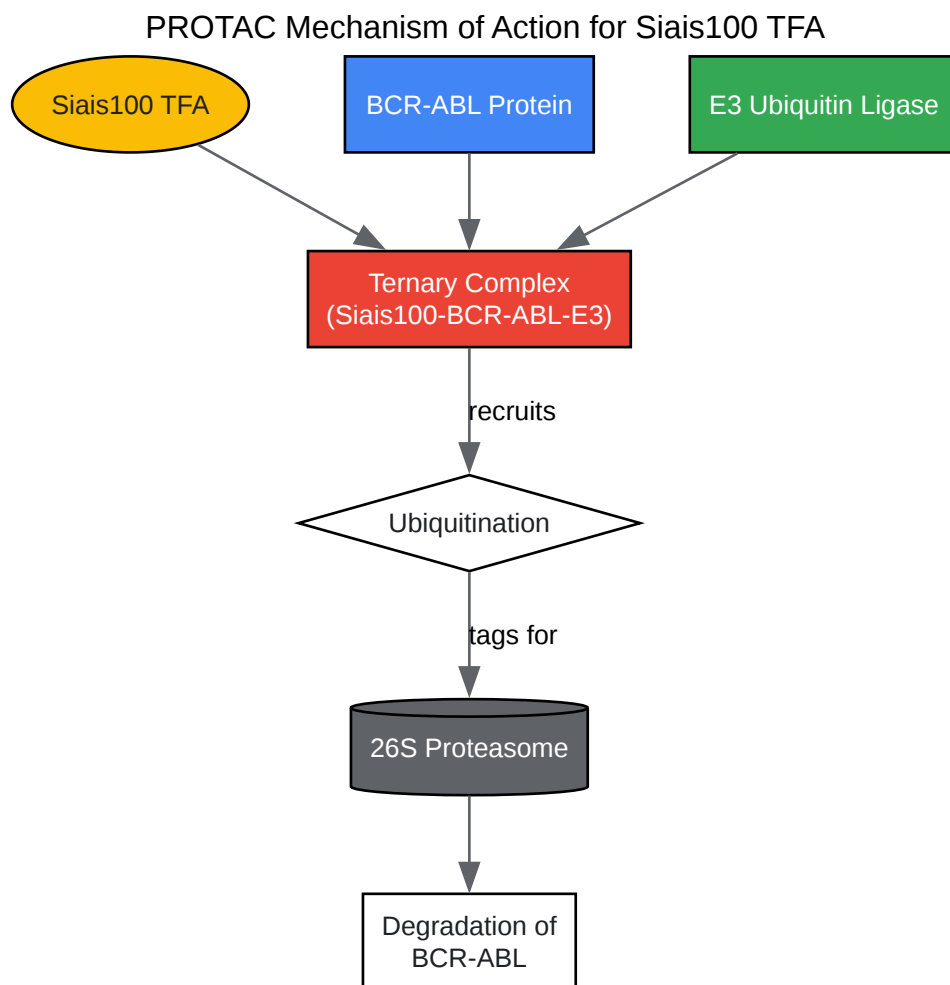
Data Presentation

Table 1: Reported Potency of **Siais100 TFA**

Parameter	Value (nM)	Cell Line	Description
DC50	2.7	K562	Concentration for 50% degradation of BCR-ABL protein.
IC50	12	K562	Concentration for 50% inhibition of cell proliferation.

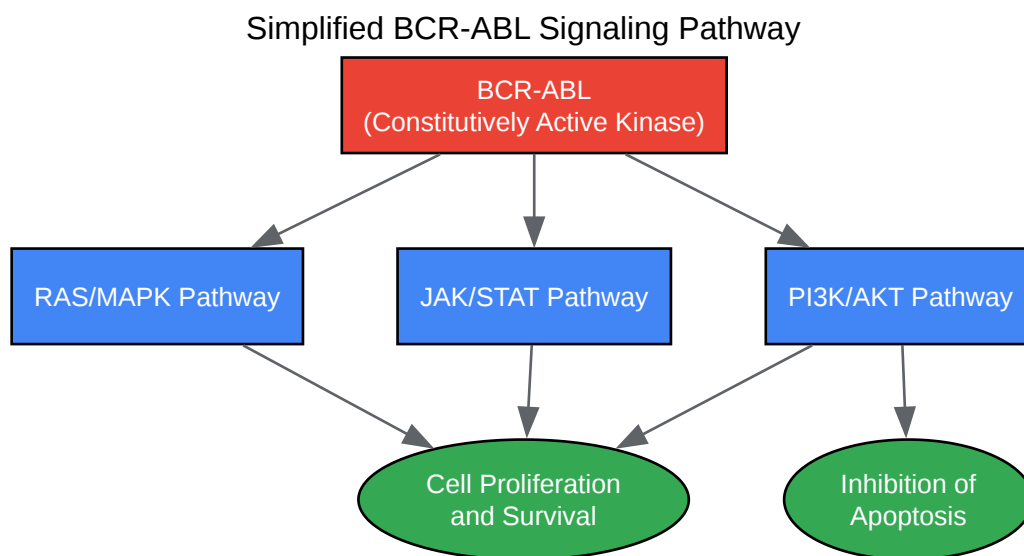
Signaling Pathways and Mechanism of Action

Siais100 TFA leverages the cell's own ubiquitin-proteasome system to eliminate the BCR-ABL protein. The following diagrams illustrate the mechanism of action of a PROTAC and the central role of BCR-ABL in CML signaling.



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Caption: **Siais100 TFA** facilitates the formation of a ternary complex, leading to BCR-ABL degradation.



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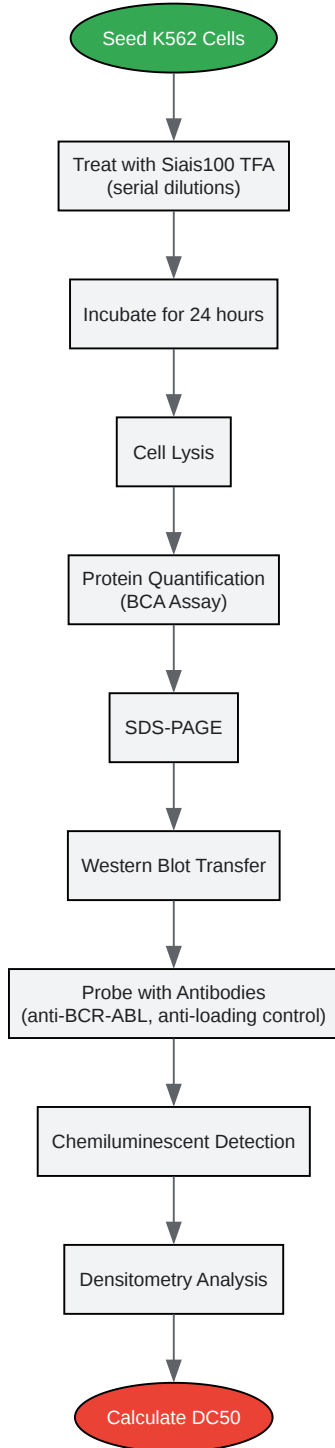
Caption: BCR-ABL activates multiple downstream pathways that promote CML cell growth and survival.

Experimental Protocols

Protocol 1: Determination of DC50 by Western Blot

This protocol details the methodology to quantify the degradation of BCR-ABL in K562 cells following treatment with **Siais100 TFA**.

DC50 Determination Workflow



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Caption: Workflow for determining the DC50 of **Siais100 TFA** using Western Blot.

Materials:

- K562 cell line (ATCC® CCL-243™)
- RPMI-1640 Medium (with L-glutamine)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Siais100 TFA**
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- RIPA Lysis and Extraction Buffer
- Protease and Phosphatase Inhibitor Cocktail
- BCA Protein Assay Kit
- Laemmli Sample Buffer
- Tris-Glycine SDS-PAGE Gels
- PVDF membrane
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary Antibody: Rabbit anti-BCR-ABL antibody
- Primary Antibody: Mouse anti-GAPDH or anti- β -actin antibody (loading control)
- Secondary Antibody: HRP-conjugated anti-rabbit IgG
- Secondary Antibody: HRP-conjugated anti-mouse IgG
- Enhanced Chemiluminescence (ECL) Western Blotting Substrate

- Chemiluminescence Imaging System

Procedure:

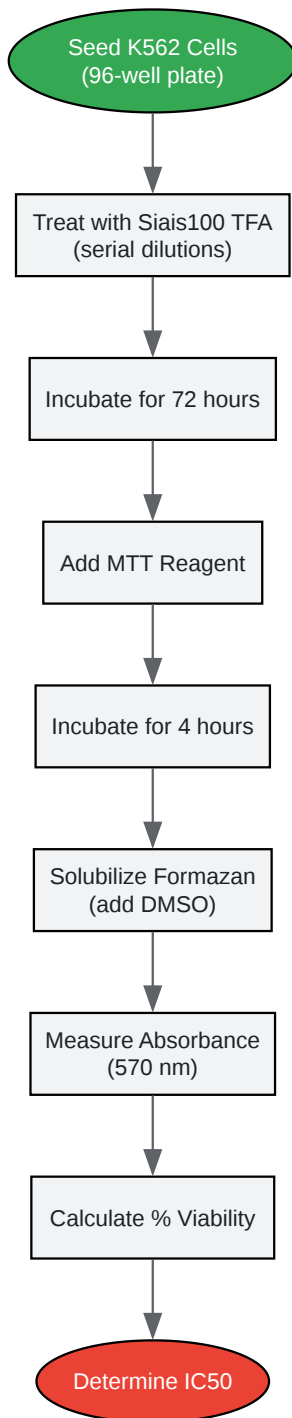
- Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Cell Seeding: Seed K562 cells in 6-well plates at a density of 5×10^5 cells/mL and allow them to acclimate for 24 hours.
- Compound Preparation: Prepare a 10 mM stock solution of **Siais100 TFA** in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 nM to 1000 nM. Include a vehicle control (DMSO only).
- Cell Treatment: Replace the culture medium with the medium containing the various concentrations of **Siais100 TFA** or vehicle control.
- Incubation: Incubate the cells for 24 hours.
- Cell Lysis:
 - Harvest the cells by centrifugation and wash once with ice-cold PBS.
 - Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentration for all samples.
 - Add Laemmli sample buffer and boil at 95°C for 5 minutes.

- Load equal amounts of protein per lane onto a Tris-Glycine SDS-PAGE gel and perform electrophoresis.
- Western Blotting:
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with Blocking Buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-BCR-ABL antibody overnight at 4°C.
 - Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Repeat the probing process for the loading control antibody (e.g., anti-GAPDH).
- Detection and Analysis:
 - Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
 - Quantify the band intensities using densitometry software. Normalize the BCR-ABL band intensity to the loading control.
- Data Analysis:
 - Calculate the percentage of BCR-ABL degradation relative to the vehicle control.
 - Plot the percentage of degradation against the logarithm of **Siais100 TFA** concentration.
 - Determine the DC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Protocol 2: Determination of IC50 by MTT Assay

This protocol describes the use of a colorimetric MTT assay to measure the anti-proliferative effect of **Siais100 TFA** on K562 cells.

IC50 Determination Workflow



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Caption: Workflow for determining the IC50 of **Siais100 TFA** using an MTT assay.

Materials:

- K562 cell line
- RPMI-1640 Medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Siais100 TFA**
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- 96-well flat-bottom plates
- Microplate reader

Procedure:

- Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 μ L of culture medium. Incubate for 24 hours.
- Compound Preparation: Prepare serial dilutions of **Siais100 TFA** in culture medium at 2x the final desired concentrations.
- Cell Treatment: Add 100 μ L of the diluted **Siais100 TFA** solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Assay:
 - Add 20 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells from all other readings.
 - Calculate the percentage of cell viability relative to the vehicle control (100% viability).
 - Plot the percentage of viability against the logarithm of **Siais100 TFA** concentration.
 - Determine the IC50 value using non-linear regression analysis.

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